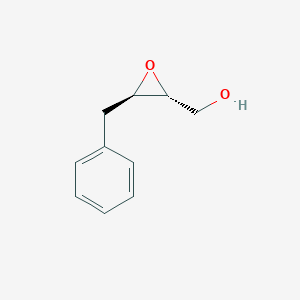
3-Benzylglycidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylglycidol, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
3-Benzylglycidol is crucial in the synthesis of chiral pharmaceuticals. Its enantiomers serve as intermediates in the production of biologically active compounds. Notably:
- Anti-Obesity Drugs : The (R)-enantiomer of BGE is a precursor for the synthesis of the anti-obesity drug orlistat (marketed as Xenical) and other related compounds .
- Anti-Cancer Agents : BGE derivatives are used in synthesizing anti-cancer drugs, including those targeting gastric lipase and pancreatic lipase .
Case Study: Enantioselective Hydrolysis
A study demonstrated the kinetic resolution of racemic BGE using recombinant epoxide hydrolase from Yarrowia lipolytica, yielding (R)-BGE with high enantiomeric excess (ee) and showcasing its potential in producing chiral intermediates for pharmaceuticals .
Polymer Chemistry
In polymer chemistry, this compound is employed as a reactive diluent in epoxy resins, enhancing their mechanical properties and reducing viscosity. Key applications include:
- Composite Materials : BGE improves the strength and durability of epoxy composites used in various industrial applications .
- Coatings : Its resistance to chemical degradation makes it suitable for coatings in electronics and electrical appliances .
Data Table: Properties of Epoxy Resins with BGE
| Property | Without BGE | With BGE |
|---|---|---|
| Viscosity | High | Low |
| Tensile Strength | Moderate | High |
| Chemical Resistance | Moderate | High |
Bioconjugation
BGE plays a vital role in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted drug delivery systems.
Case Study: Bioconjugation Efficiency
Research indicates that BGE can be effectively used to modify surfaces for improved biomolecule attachment, enhancing the efficacy of drug delivery systems .
Material Science
In material science, this compound is explored for its unique properties that contribute to developing specialty materials:
- Surface Modifiers : BGE enhances the dispersion of graphene in epoxy matrices, improving mechanical properties through π-π interactions .
- Nanotechnology Applications : It serves as a coupling agent in nanotechnologies, facilitating surface modifications on nanoparticles and mesoporous materials .
Data Table: Applications in Material Science
| Application Type | Role of BGE |
|---|---|
| Nanocomposites | Enhances strength and dispersion |
| Coatings | Improves flexibility and durability |
Research in Organic Synthesis
This compound is a valuable reagent in organic synthesis, aiding chemists in constructing complex molecular architectures. Its utility extends to:
Propiedades
Número CAS |
116949-62-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
[(2R,3R)-3-benzyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
Clave InChI |
XJBQHGGFOBLJDF-NXEZZACHSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(O2)CO |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]2[C@H](O2)CO |
SMILES canónico |
C1=CC=C(C=C1)CC2C(O2)CO |
Key on ui other cas no. |
116949-62-3 |
Sinónimos |
3-benzylglycidol 3-benzylglycidol, (2R-cis)-isomer 3-benzylglycidol, (2S-cis)-isomer 3-benzylglycidol, (2S-trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















